

A Spectroscopic Roadmap for the Characterization of Methyl 3-ethyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 3-ethyl-2-hydroxybenzoate*

Cat. No.: *B1514501*

[Get Quote](#)

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for **Methyl 3-ethyl-2-hydroxybenzoate**. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, chemists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally similar compounds, we can construct a reliable spectroscopic profile. This guide not only predicts the spectral features but also explains the underlying chemical principles, offering a robust framework for the empirical analysis and structural verification of this compound.

Molecular Structure and Spectroscopic Overview

Methyl 3-ethyl-2-hydroxybenzoate ($C_{10}H_{12}O_3$, Molar Mass: 180.20 g/mol) is a substituted aromatic ester. Its structure comprises a benzene ring with a hydroxyl group at position 2, an ethyl group at position 3, and a methyl ester group at position 1. This unique arrangement of functional groups will give rise to a distinct set of signals in its various spectra, allowing for unambiguous identification.

The following sections will detail the predicted spectroscopic data for **Methyl 3-ethyl-2-hydroxybenzoate** and provide standardized protocols for data acquisition.

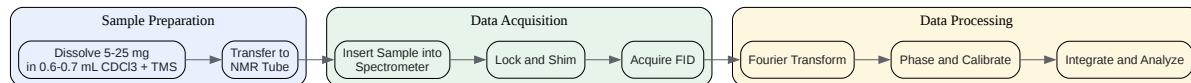
Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.^[1] The predicted ^1H NMR spectrum of **Methyl 3-ethyl-2-hydroxybenzoate** is expected to show distinct signals for the aromatic protons, the ethyl group protons, the methyl ester protons, and the hydroxyl proton.

Predicted ^1H NMR Data

The chemical shifts are predicted for a sample dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.^{[2][3]}

Protons	Predicted			Rationale
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
-OH	~10.5 - 11.5	Singlet	1H	The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group, similar to methyl 2-hydroxybenzoate. [3]
Ar-H (H6)	~7.8 - 8.0	Doublet of doublets	1H	This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift.
Ar-H (H4, H5)	~6.8 - 7.5	Multiplet	2H	These aromatic protons will exhibit complex splitting due to coupling with each other and with H6. Their chemical shifts are influenced by the hydroxyl and ethyl groups.


-OCH ₃	~3.9	Singlet	3H	The methyl ester protons are in a typical chemical environment for such a group. [3]
-CH ₂ CH ₃	~2.7	Quartet	2H	The methylene protons are adjacent to the aromatic ring and a methyl group, resulting in a quartet.
-CH ₂ CH ₃	~1.2	Triplet	3H	The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like **Methyl 3-ethyl-2-hydroxybenzoate** is as follows:[\[4\]](#)[\[5\]](#)

- Sample Preparation:
 - Weigh approximately 5-25 mg of the purified compound.[\[4\]](#)
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[\[4\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[1\]](#)

- Transfer the solution to a standard 5 mm NMR tube.
- If any solid particles are present, filter the solution before transferring it to the NMR tube to ensure proper shimming.^[4]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
 - Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
 - Acquire the free induction decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks to determine the relative ratios of the different types of protons.
 - Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR Spectroscopy.

Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ^{13}C NMR spectrum.

Predicted ^{13}C NMR Data

The predicted chemical shifts are relative to TMS at 0.00 ppm.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (ester)	~170	The carbonyl carbon of the ester is expected in this region.
C2 (C-OH)	~160	The carbon attached to the hydroxyl group is significantly deshielded.
C1 (C-COOCH ₃)	~115	The aromatic carbon bearing the ester group.
C3 (C-CH ₂ CH ₃)	~135	The aromatic carbon attached to the ethyl group.
C4, C5, C6	~120 - 130	The remaining aromatic carbons will have shifts in this typical range.
-OCH ₃	~52	The methyl carbon of the ester.
-CH ₂ CH ₃	~23	The methylene carbon of the ethyl group.
-CH ₂ CH ₃	~14	The terminal methyl carbon of the ethyl group.

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol for ^{13}C NMR is similar to that for ^1H NMR, with some key differences:[2][4]

- Sample Preparation:
 - A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of ^{13}C .[4]
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in an NMR tube.
- Instrument Setup and Data Acquisition:
 - Tune the spectrometer to the ^{13}C frequency.
 - A proton-decoupled spectrum is usually acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
 - A larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing:
 - The data processing steps are analogous to those for ^1H NMR.

Predicted Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
O-H (hydroxyl)	3200 - 3600 (broad)	Stretching
C-H (aromatic)	3000 - 3100	Stretching
C-H (aliphatic)	2850 - 3000	Stretching
C=O (ester)	1680 - 1710	Stretching
C=C (aromatic)	1450 - 1600	Stretching
C-O (ester)	1100 - 1300	Stretching

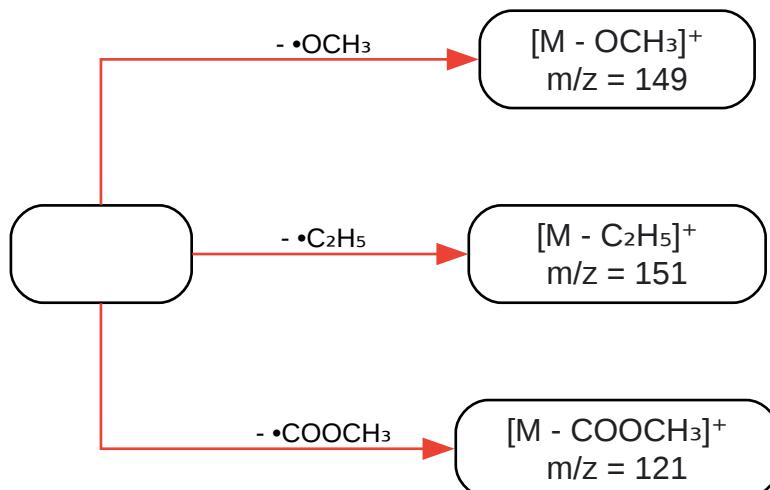
The broad O-H stretch is indicative of hydrogen bonding. The C=O stretch may be at a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common and convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[9]

- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[6]
- Sample Analysis:
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum.
- Data Processing:
 - The software will automatically subtract the background spectrum.
 - Identify and label the significant absorption peaks.


Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[\[10\]](#)

Predicted Mass Spectrum Data

m/z	Predicted Ion	Notes
180	$[M]^+$	Molecular ion peak.
149	$[M - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester.
151	$[M - \text{C}_2\text{H}_5]^+$	Loss of the ethyl radical.
121	$[M - \text{COOCH}_3]^+$	Loss of the carbomethoxy group.
93	$[\text{C}_6\text{H}_5\text{O}]^+$	A common fragment from the cleavage of the aromatic ring.

Predicted Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture.[\[11\]](#) [\[12\]](#)[\[13\]](#)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approx. 10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.[\[12\]](#)
 - Ensure the sample is free of non-volatile materials and particulates.[\[13\]](#)
- Instrument Setup and Data Acquisition:
 - Set the GC parameters, including the injection port temperature, column type, and temperature program. A non-polar column like a DB-5 is often a good starting point.[\[12\]](#)
 - Set the MS parameters, including the ionization mode (EI), mass range, and scan speed.
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.

- Data Analysis:
 - The GC will separate the components of the sample, and the MS will record a mass spectrum for each eluting peak.
 - Analyze the mass spectrum of the peak corresponding to **Methyl 3-ethyl-2-hydroxybenzoate**.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of **Methyl 3-ethyl-2-hydroxybenzoate**. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for researchers to identify and characterize this compound. The logical connections between the molecular structure and the expected spectral features are highlighted, underscoring the power of these analytical techniques in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. rsc.org [rsc.org]
- 3. ¹H proton nmr spectrum of methyl 2-hydroxybenzoate C₈H₈O₃ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. inchemistry.acs.org [inchemistry.acs.org]

- 6. mse.washington.edu [mse.washington.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Sample preparation GC-MS [scioninstruments.com]
- To cite this document: BenchChem. [A Spectroscopic Roadmap for the Characterization of Methyl 3-ethyl-2-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1514501#spectroscopic-data-for-methyl-3-ethyl-2-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com